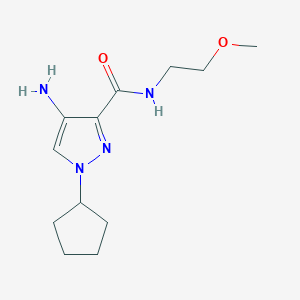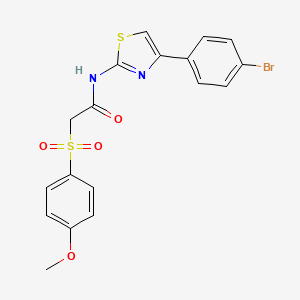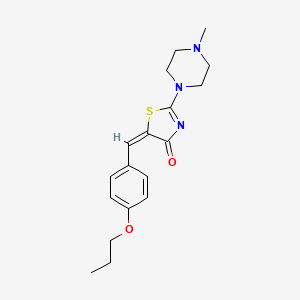![molecular formula C21H18N2O5S B2621098 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1421449-05-9](/img/structure/B2621098.png)
(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a methoxy group, a benzothiazole group, an azetidine group, and a benzofuran group. These groups contribute to the compound’s overall properties and reactivity.Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The benzothiazole and benzofuran moieties are known for their antimicrobial properties, which can be effective against a variety of bacterial and fungal strains. Research indicates that such compounds can disrupt microbial cell walls or interfere with essential microbial enzymes .
Anti-inflammatory Properties
The presence of benzothiazole and benzofuran structures in the compound suggests significant anti-inflammatory potential. These moieties can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response. This makes the compound a candidate for developing new anti-inflammatory drugs .
Anticancer Applications
Compounds containing benzothiazole and benzofuran rings have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit cell proliferation. The specific structure of this compound may allow it to target certain cancer cell lines more effectively, making it a promising candidate for cancer therapy research .
Antiviral Activity
The benzothiazole moiety in the compound has been associated with antiviral properties. It can interfere with viral replication and inhibit the activity of viral enzymes. This makes the compound a potential candidate for developing antiviral drugs, particularly against viruses that are difficult to treat with existing medications .
Neuroprotective Effects
Research has shown that benzothiazole derivatives can have neuroprotective effects. They may protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be explored for its potential to develop neuroprotective therapies .
Antioxidant Properties
The compound’s structure suggests it may have antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is beneficial in preventing cellular damage and aging, and it can be applied in developing treatments for diseases caused by oxidative stress .
Antifungal Applications
Similar to its antibacterial properties, the compound’s structure suggests it could be effective against fungal infections. It can disrupt fungal cell membranes and inhibit essential fungal enzymes, making it a candidate for antifungal drug development.
Molbank Springer BMC Chemistry MDPI Springer MDPI : Springer : BMC Chemistry
Orientations Futures
The future directions for this compound could involve further studies to understand its potential applications, particularly in the field of medicinal chemistry. Given its structural similarity to compounds that have shown activity as topoisomerase I inhibitors , it could be a candidate for further investigation in this context.
Mécanisme D'action
Mode of Action
Benzothiazole derivatives often work by inhibiting the function of their target, leading to the death of the bacteria .
Biochemical Pathways
Benzothiazole derivatives may affect the synthesis of cell wall components or disrupt energy production in bacteria .
Result of Action
If it acts similarly to other benzothiazole derivatives, it may lead to the death of bacteria by disrupting essential cellular processes .
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-25-14-6-4-8-17-18(14)22-21(29-17)27-13-10-23(11-13)20(24)16-9-12-5-3-7-15(26-2)19(12)28-16/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMDQIQZQSAVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)







![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)
![Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2621034.png)

